molecular formula C16H19FN4O B2522874 3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2309314-06-3

3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B2522874
CAS No.: 2309314-06-3
M. Wt: 302.353
InChI Key: HBVDCOGCJMEPCX-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring, a triazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted phenyl ring, which undergoes a series of reactions to introduce the triazole and azetidine moieties. Key steps may include nucleophilic substitution, cyclization, and functional group transformations. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: It may be employed in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and triazole moiety may contribute to binding affinity and specificity, while the azetidine ring can influence the compound’s overall conformation and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluoro-3-methylphenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one is unique due to its combination of a fluoro-substituted phenyl ring, a triazole moiety, and an azetidine ring

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-8-13(2-4-15(12)17)3-5-16(22)20-9-14(10-20)11-21-7-6-18-19-21/h2,4,6-8,14H,3,5,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVDCOGCJMEPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)CN3C=CN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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